molecular formula C19H26N2O6S2 B2826061 N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 708293-83-8

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2826061
CAS No.: 708293-83-8
M. Wt: 442.55
InChI Key: MIJQWTWRUDXLOZ-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide derivative characterized by a complex substitution pattern. Its structure includes:

  • A 1-hydroxy-2-methylpropan-2-yl group, introducing a hydroxyl moiety and branched alkyl chain, which may enhance solubility via hydrogen bonding.
  • A 4-methoxy substituent on the benzene ring, contributing electron-donating effects that modulate aromatic reactivity.

Sulfonamides are widely studied for pharmaceutical applications, including enzyme inhibition and antimicrobial activity, due to their structural versatility and stability . While direct data on this compound are absent in the provided evidence, comparisons with structurally related sulfonamides (Table 1) highlight key trends in synthesis, physicochemical properties, and substituent effects.

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S2/c1-14-6-8-15(9-7-14)29(25,26)21(4)17-12-16(10-11-18(17)27-5)28(23,24)20-19(2,3)13-22/h6-12,20,22H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJQWTWRUDXLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)NC(C)(C)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2-amino-2-methylpropan-1-ol with benzenesulfonyl chloride to yield N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide . This intermediate is then treated with various electrophiles in the presence of N,N-dimethylformamide and sodium hydride to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxy-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Properties/Applications Evidence Source
Target Compound 4-methoxy, N-methyl-4-methylbenzenesulfonamido ~450 (estimated) Not reported Not reported Potential enzyme inhibition -
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Dual azide groups ~363 Not reported Good yield High reactivity for click chemistry
4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u) Trimethylsilyl ethynyl, 4-methyl ~343 79–80 Not specified Alkynyl functionalization
N-(4-Hydroxyphenyl)benzenesulfonamide 4-hydroxyphenyl ~249 Not reported Not reported Hydrogen bonding, crystal packing
N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t) Allyloxy-propyne, 4-methyl ~341 81–82 Not specified Intramolecular hydroamination

Key Observations:

Substituent Impact on Reactivity :

  • Azide groups (e.g., ) enhance reactivity for applications like click chemistry, whereas methoxy or hydroxyl groups (target compound, ) favor hydrogen bonding and solubility.
  • Trimethylsilyl (1u, ) and allyloxy-propyne (1t, ) substituents enable alkynyl functionalization, critical for catalytic applications.

Synthesis Methods :

  • The target compound likely requires multi-step synthesis involving sulfonamide coupling and protecting group strategies, akin to the substitution reactions used for azide derivatives or alkynyl sulfonamides .

Physical Properties :

  • Hydroxyl and methoxy groups (target compound, ) lower melting points compared to purely hydrophobic derivatives (e.g., 1u, 1t ), due to disrupted crystal packing.

Challenges and Opportunities

  • Synthetic Complexity : The target compound’s branched hydroxyalkyl and dual sulfonamide groups may complicate purification, as seen in alkynyl sulfonamide syntheses requiring column chromatography .
  • Uniqueness : Unlike azide or alkynyl analogues , the target’s methoxy and hydroxy groups position it for applications in polar solvents or biomolecular interactions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying this compound to ensure high purity and yield?

  • Methodological Answer : Synthesis involves multi-step nucleophilic substitutions and sulfonamide coupling. Key steps include:

  • Controlled reaction conditions (pH 7–9, 60–80°C) to minimize side reactions .
  • Use of triethylamine as a base to deprotonate intermediates and enhance reactivity .
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water .
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How can researchers characterize the molecular structure and functional groups of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with DMSO-d₆ as a solvent for solubility .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., ESI+ mode) .
  • FT-IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though requires high-quality single crystals .

Advanced Research Questions

Q. What computational strategies can predict binding affinity and reactivity of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electronic properties (HOMO/LUMO) to predict reactivity sites .
  • Molecular Dynamics (MD) Simulations : Assess binding stability with proteins (e.g., sulfonamide-targeted enzymes) under physiological conditions .
  • Docking Software (AutoDock Vina) : Screens against protein databases (PDB) to identify potential targets, prioritizing hydrophobic pockets for sulfonamide interactions .

Q. How can Design of Experiments (DOE) optimize reaction parameters for scaled-up synthesis?

  • Methodological Answer :

  • Factorial Design : Tests variables (temperature, solvent ratio, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Maps yield/purity relationships, optimizing conditions (e.g., 75°C, 1:1.2 molar ratio of precursors) .
  • Taguchi Method : Reduces variability in heterogeneous reactions by stabilizing agitation speed and pH .

Q. How should researchers resolve contradictions in spectroscopic data or bioactivity results?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/HPLC data with synthetic intermediates to trace impurities or isomer formation .
  • Dose-Response Assays : Replicate bioactivity studies (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .
  • Computational Validation : Use DFT to confirm if observed spectral peaks align with predicted tautomers or conformers .

Q. What strategies elucidate structure-activity relationships (SAR) for sulfonamide derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., para-methoxy vs. ortho-methyl groups) to test steric/electronic effects on solubility and binding .
  • Free-Wilson Analysis : Quantifies contributions of specific substituents to bioactivity .
  • QSAR Modeling : Correlates logP, polar surface area, and Hammett constants with activity data to guide lead optimization .

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